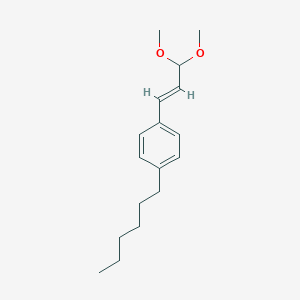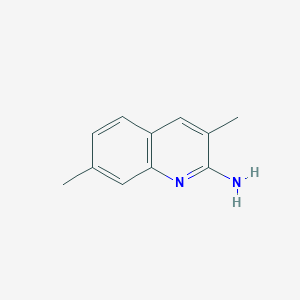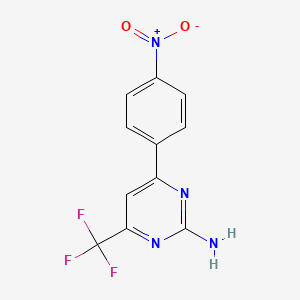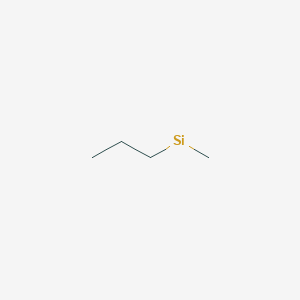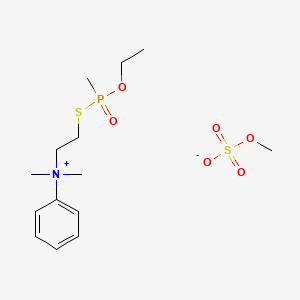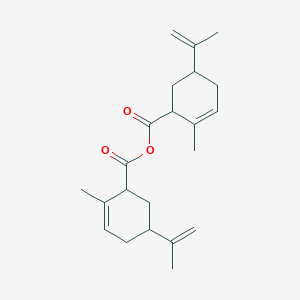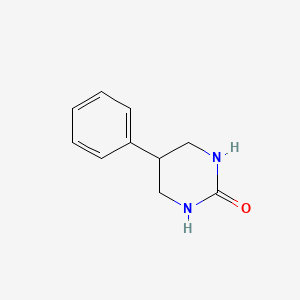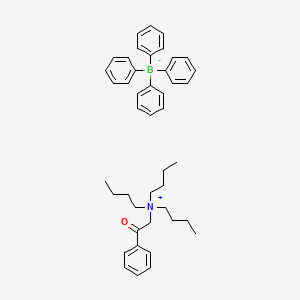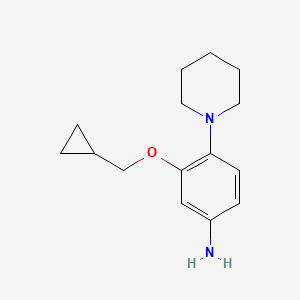
3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline is an organic compound that features a cyclopropylmethoxy group and a piperidinyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Attachment to Aniline: The cyclopropylmethoxy halide is then reacted with 4-aminophenol to form 3-(cyclopropylmethoxy)aniline.
Introduction of the Piperidinyl Group: The final step involves the reaction of 3-(cyclopropylmethoxy)aniline with piperidine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biology: Potential use in the development of bioactive molecules.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Industry: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)phenol
- 3-(Cyclopropylmethoxy)-4-(morpholin-4-yl)aniline
- 3-(Cyclopropylmethoxy)-4-(pyrrolidin-1-yl)aniline
Uniqueness
3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline is unique due to the combination of the cyclopropylmethoxy and piperidinyl groups, which can impart distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C15H22N2O/c16-13-6-7-14(17-8-2-1-3-9-17)15(10-13)18-11-12-4-5-12/h6-7,10,12H,1-5,8-9,11,16H2 |
InChI Key |
NZDQBHLZUQLALM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


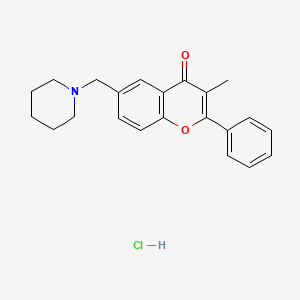
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)
